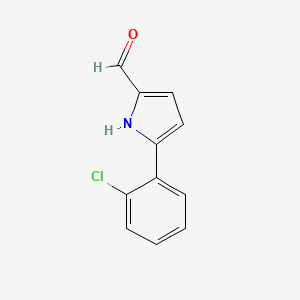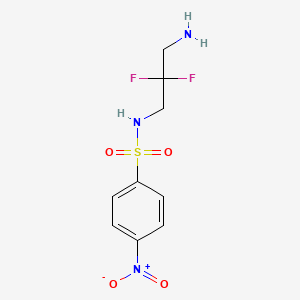
N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide is a fluorinated organic compound with significant potential in various scientific fields. Its unique structure, which includes both amino and nitro functional groups, along with fluorine atoms, makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the reaction of 4-nitrobenzenesulfonyl chloride with 3-amino-2,2-difluoropropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mechanism of Action
The mechanism of action of N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through its amino and nitro groups, potentially inhibiting or modifying their activity. The fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-2,2-difluoropropyl)-2-methanesulfonylpropanamide
- N-(3-Amino-2,2-difluoropropyl)-4-(trifluoromethyl)pyrimidin-2-amine
- N-(3-Amino-2,2-difluoropropyl)-2-(difluoromethyl)-4-nitroaniline
Uniqueness
N-(3-Amino-2,2-difluoropropyl)-4-nitrobenzene-1-sulfonamide stands out due to its combination of amino, nitro, and sulfonamide groups, along with the presence of fluorine atoms. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H11F2N3O4S |
|---|---|
Molecular Weight |
295.27 g/mol |
IUPAC Name |
N-(3-amino-2,2-difluoropropyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H11F2N3O4S/c10-9(11,5-12)6-13-19(17,18)8-3-1-7(2-4-8)14(15)16/h1-4,13H,5-6,12H2 |
InChI Key |
GQQKLDZQKVBKPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


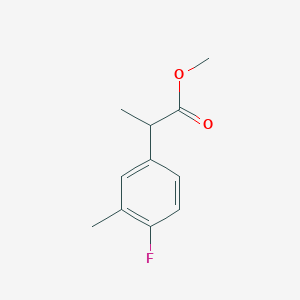
![6-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13312712.png)
![2-Cyclobutyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13312720.png)
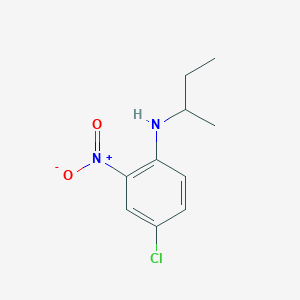
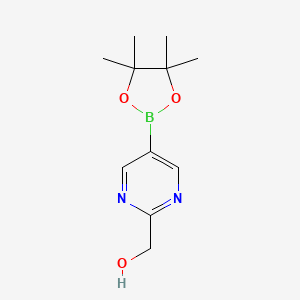
![3-[4-(Trifluoromethyl)benzoyl]azetidine](/img/structure/B13312744.png)
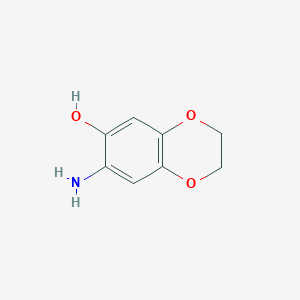
![2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid](/img/structure/B13312759.png)

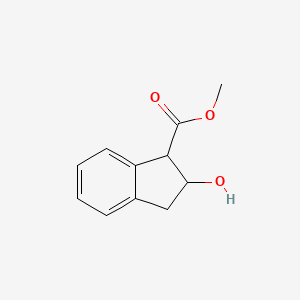
![4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13312783.png)


